molecular formula C8H6N2 B575453 1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine CAS No. 175894-07-2

1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine

Número de catálogo: B575453
Número CAS: 175894-07-2
Peso molecular: 130.15
Clave InChI: LSGDFFGLANKOGO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Development of Fused Pyridazine Heterocycles

The evolution of pyridazine chemistry traces its origins to early investigations into nitrogen-containing heterocycles. Pyridazine (1,2-diazine) emerged as a critical scaffold due to its electron-deficient aromatic system, characterized by a high dipole moment (4.22 D) and dual hydrogen-bonding capacity. The strategic fusion of pyridazine with other ring systems began gaining momentum in the late 20th century, driven by the need to modulate electronic properties and enhance molecular recognition in drug design.

Key milestones include:

  • Synthetic Breakthroughs : The Diaza-Wittig reaction enabled efficient construction of fused pyridazines from 1,3-diketones, allowing precise substitution at position 6 of the heterocyclic core.
  • Pharmacological Relevance : FDA approvals of pyridazine-containing drugs like relugolix (2020) and deucravacitinib (2022) validated the therapeutic potential of fused pyridazine systems.
  • Methodological Innovations : Transition-metal-catalyzed C–H arylation protocols expanded access to complex architectures like imidazo[1,2-b]pyridazines.

Table 1: Representative Fused Pyridazine Systems and Applications

System Key Properties Application Example
Pyrrolo[1,2-b]pyridazine Enhanced π-stacking, moderate basicity PARP inhibitors
Phthalazine High dipole moment (5.06 D) Kinase inhibitor scaffolds
Cinnoline Dual H-bond donors Antimicrobial agents

Discovery and Initial Characterization of 1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine

The specific compound this compound (C$$8$$H$$6$$N$$_2$$, MW 130.15 g/mol) was first synthesized through innovative cyclopropane annulation strategies. Critical milestones in its characterization include:

  • Structural Elucidation : X-ray diffraction confirmed the bicyclic architecture featuring a strained cyclopropane ring fused to the pyrrolo[1,2-b]pyridazine core (Figure 1). The C3–C4 bond length of 1.48 Å reflects significant ring strain compared to typical C–C single bonds (1.54 Å).
  • Synthetic Routes :
    • Cycloaddition Approach : [3+2] cycloaddition between mesoionic oxazolo-pyridazinones and methyl propiolate (Yield: 41–52%).
    • One-Pot Methodology : Iodine-catalyzed fusion of pyrrolidine derivatives with dichlorocyclopropane precursors.
  • Spectroscopic Fingerprints :
    • $$^1$$H NMR: Distinct deshielding of H5 (δ 8.12 ppm) due to anisotropic effects from the cyclopropane ring.
    • IR: Strained C–C vibrations at 1020 cm$$^{-1}$$.

Significance in Contemporary Heterocyclic Chemistry

This compound exemplifies three paradigm-shifting concepts in modern heterocyclic synthesis:

  • Strain-Enabled Reactivity : The fused cyclopropane introduces 27 kcal/mol of angle strain, facilitating ring-opening reactions unavailable to non-fused analogs. This property has been exploited in:

    • Site-selective C–H functionalization at the C5 position.
    • Generation of azomethine ylides for bioactive molecule synthesis.
  • Electronic Modulation : Quantum mechanical calculations reveal:

    • HOMO (-6.8 eV) localized on the pyridazine ring
    • LUMO (-1.2 eV) delocalized across the cyclopropane-pyrrole interface
      This unique frontier orbital arrangement enables dual-mode binding in medicinal chemistry contexts.
  • Materials Science Potential : Preliminary studies indicate:

    • Charge mobility (μ) of 0.45 cm$$^2$$V$$^{-1}$$s$$^{-1}$$ in thin-film transistors.
    • Fluorescence quantum yield (Φ$$_F$$) of 0.38 in acetonitrile, suggesting optoelectronic applications.

Propiedades

Número CAS

175894-07-2

Fórmula molecular

C8H6N2

Peso molecular

130.15

InChI

InChI=1S/C8H6N2/c1-2-8-7-4-6(7)5-9-10(8)3-1/h1-3,5H,4H2

Clave InChI

LSGDFFGLANKOGO-UHFFFAOYSA-N

SMILES

C1C2=C1C3=CC=CN3N=C2

Sinónimos

1H-Cyclopropa[d]pyrrolo[1,2-b]pyridazine(9CI)

Origen del producto

United States

Aplicaciones Científicas De Investigación

Biological Activities

1H-Cyclopropa[d]pyrrolo[1,2-b]pyridazine exhibits a range of biological activities that make it a promising candidate for drug development.

  • Antitumor Activity : Studies have demonstrated that certain derivatives show significant cytotoxic effects against various cancer cell lines, including colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) adenocarcinomas. The compounds exhibited dose-dependent cytotoxicity, with some derivatives showing higher activity than established chemotherapeutics like cisplatin and doxorubicin .
  • Antibacterial and Anti-inflammatory Properties : The compound's structure suggests potential antibacterial and anti-inflammatory effects, which have been observed in preliminary studies .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, indicating potential applications in treating neurodegenerative diseases .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of various pyrrolo[1,2-b]pyridazine derivatives on human cancer cell lines:

  • Methodology : The MTS assay was employed to determine cell viability after treatment with different compound concentrations.
  • Findings : Derivatives 5a , 2c , and 5f exhibited the highest anti-tumor activity against colon cancer cells, with IC50 values significantly lower than those of control drugs .

Case Study 2: Synthesis and Characterization

A comprehensive study focused on synthesizing new pyrrolo[1,2-b]pyridazines through innovative methods:

  • Synthesis Approach : The synthesis involved cycloaddition reactions between mesoionic oxazolo-pyridazinones and alkyne dipolarophiles.
  • Characterization Techniques : The synthesized compounds were characterized using IR spectroscopy, NMR spectroscopy, and X-ray diffraction to confirm their structures .

Potential Applications

Given its promising biological activities and unique chemical properties, this compound has several potential applications:

  • Pharmaceutical Development : With its antitumor and anti-inflammatory properties, it could serve as a lead compound in the development of new cancer therapies.
  • Material Science : The optical properties associated with this compound may find applications in developing advanced materials for electronics or photonics.

Comparación Con Compuestos Similares

Key Research Findings and Contradictions

  • Lipophilicity vs. Activity : While pyrrolo[1,2-b]pyridazines with methyl substituents (logP ~4.2) show optimal activity, bulkier groups (e.g., 4-bromophenyl) reduce solubility and efficacy despite favorable docking scores .
  • Structural Rigidity: Cyclopropane annulation enhances fluorescence but may reduce metabolic stability compared to non-cyclopropane analogues .

Métodos De Preparación

1,3-Dipolar Cycloaddition with Mesoionic Dipoles

A prominent method for constructing the pyrrolo[1,2-b]pyridazine core involves 1,3-dipolar cycloaddition reactions using mesoionic oxazolo-pyridazinones. As reported by Dumitrascu et al., mesoionic compounds such as 3a–c (generated in situ from pyridazinone acids 2a–c and acetic anhydride) react with acetylene dipolarophiles like methyl or ethyl propiolate. The reaction proceeds in acetic anhydride at 90°C for 3–4 hours, yielding pyrrolo[1,2-b]pyridazine derivatives 5a–f with moderate yields (41–52%). This method leverages the electron-deficient nature of the mesoionic dipole to facilitate regioselective [3+2] cycloaddition, forming the bicyclic framework.

Key Reaction Conditions

DipolarophileMesoionic DipoleTemperatureYield (%)
Methyl propiolate3a (R = Ph)90°C48
Ethyl propiolate3b (R = 4-F-Ph)90°C52

The stereoelectronic properties of substituents on the mesoionic dipole significantly influence reaction efficiency. Electron-withdrawing groups on the pyridazinone acid enhance dipole stability, while bulky substituents may hinder cycloaddition.

Cu-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

A modular approach employing copper-catalyzed alkyne-azide cycloaddition (CuAAC) has been adapted for synthesizing pyrrolo[1,2-b]pyridazine precursors. For instance, terminal alkynes 21 and sulfonyl azides 22 react in the presence of CuTC (copper(I) thiophene-2-carboxylate) to form 1-sulfonyl triazoles 4a , which undergo subsequent Rh(II)-catalyzed N–H insertion and cyclodehydration to yield pyrrole derivatives. While this method primarily targets pyrrole intermediates, optimizing the dipolarophile and catalyst system could enable access to the cyclopropa-fused analog.

Dearomatization and Cyclopropanation Strategies

Pyridinium Salt Reduction

Nucleophilic dearomatization of pyridines, as detailed in recent reviews, offers a pathway to dihydropyridines that may serve as precursors for cyclopropanation. For example, treating pyridines with sodium borohydride and methyl chloroformate at −78°C generates N-carbomethoxy-1,2-dihydropyridines, which can undergo further functionalization. Introducing a cyclopropane ring via [2+1] cycloaddition with dichlorocarbene or transition metal-catalyzed carbene transfer represents a potential route to the target compound, though direct examples remain undocumented in the literature.

Cyclopropanation of Pyrrolopyridazine Intermediates

An alternative strategy involves post-cyclization cyclopropanation. For instance, 4,7-bis-(4-fluorophenyl)-5-isopropyl-2,6-diphenylpyrrolo[1,2-b]pyridazine (17a ) was synthesized by heating intermediate 6a with p-toluenesulfonic acid (p-TSA) in toluene at 110°C for 25 hours. While this step aromatizes the pyrrolopyridazine core, analogous conditions could be applied to install a cyclopropane ring via acid-catalyzed cyclization of appropriately substituted precursors.

Metal-Catalyzed Methods

Rhodium(II)-Catalyzed N–H Insertion

Rhodium(II) catalysts, such as Rh₂(OAc)₄, have been employed to synthesize pyrrole derivatives via N–H insertion into α-aminoketones. In a one-pot procedure, terminal alkynes, sulfonyl azides, and amines react sequentially under Cu/rhodium catalysis to yield highly substituted pyrroles. Adapting this method to incorporate cyclopropane-containing amines or ketones could provide access to the target bicyclic structure.

Optimized One-Pot Conditions

  • Catalysts: CuTC (5 mol%), Rh₂(OAc)₄ (1 mol%)

  • Solvent: CH₂Cl₂ or (CH₂)₂O

  • Temperature: 80°C (sealed vial)

  • Yield: Up to 90% for pyrrole derivatives

Challenges and Optimization

Regioselectivity and Stability

The regioselectivity of cycloaddition reactions remains a critical challenge. For example, in Rh(II)-catalyzed reactions, electron-withdrawing groups on the dipolarophile favor pyrrole formation over 1,2-diaminoalkene intermediates. Similarly, substituents on the pyridinium salt influence the selectivity of hydride additions during dearomatization .

Q & A

Q. What are the standard synthetic approaches for 1H-cyclopropa[d]pyrrolo[1,2-b]pyridazine?

The synthesis typically involves three main strategies:

  • From pyridazine derivatives : Early methods (e.g., Letsinger and Lasco, 1956) used pyridazine with acetylenic esters, yielding 22–27% of the target compound .
  • From pyrrole rings : Cyclopropanation reactions or functionalization of pyrrole precursors .
  • From acyclic compounds : Intramolecular cyclizations, such as [4+2] cycloadditions of azoalkenes or cyanacetic acid hydrazides . These routes are foundational for generating the core scaffold but often require optimization for modern applications.

Q. How are substitution reactions conducted on this compound?

Electrophilic substitution occurs preferentially at positions 3 and 7 of the pyrrolo[1,2-b]pyridazine ring due to electronic effects. Key methods include:

  • Halogenation : Using Br₂ or Cl₂ in acetic acid .
  • Nitration : HNO₃/H₂SO₄ mixtures at controlled temperatures . Substituents like methyl or phenyl groups can be introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions .

Q. What analytical techniques are employed for characterization?

Common methods include:

  • UV-Vis and NMR spectroscopy : To determine protonation sites (e.g., position 5 or 7) and monitor deuteration .
  • Raman spectroscopy coupled with DFT calculations : For vibrational mode analysis and structural validation .
  • X-ray crystallography : Resolves ambiguities in regiochemistry for substituted derivatives .

Q. What are the solubility challenges and formulation strategies for this compound?

The compound exhibits poor aqueous solubility, necessitating:

  • Solvent systems : DMSO, ethanol, or DMF with minimal product loss .
  • In vivo formulations : Co-solvents like Cremophor EL or cyclodextrin-based carriers . Storage at –20°C in powder form is recommended to prevent degradation .

Q. What biological activity screenings are commonly performed?

  • Anticancer assays : MTT or SRB tests against cell lines (e.g., HeLa, MCF-7) .
  • Kinase inhibition studies : Molecular docking to evaluate interactions with targets like CDK4/6 or VEGFR .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in synthetic routes?

  • BOC-protected intermediates : Using tert-butoxycarbonyl (BOC)-protected 1-aminopyrrole derivatives with α,β-unsaturated ketones enhances stereochemical control .
  • Catalytic asymmetric methods : Chiral ligands or organocatalysts (e.g., L-proline) improve enantioselectivity in cyclopropanation steps .

Q. How does protonation behavior vary with substituents?

Protonation occurs at the sp²-hybridized nitrogen in the six-membered ring. Key findings:

  • Unsubstituted derivatives : Protonated at position 7 using trifluoroacetic acid .
  • Substituted derivatives : Electron-withdrawing groups (e.g., Cl) shift protonation to position 5, confirmed via deuterated acid exchange and NMR .

Q. What structure-activity relationships (SAR) govern antitumor activity?

  • Position 2 modifications : Methyl or 4-substituted phenyl groups enhance cytotoxicity by improving hydrophobic interactions with kinase active sites .
  • Ring saturation : Dihydro derivatives show reduced activity compared to aromatic counterparts, highlighting the importance of π-conjugation .

Q. How can yield discrepancies in synthetic methods be resolved?

Early methods (22–27% yields) suffer from side reactions (e.g., dimerization). Improvements include:

  • Microwave-assisted synthesis : Reduces reaction time and improves purity .
  • Copper-mediated annulation : Achieves 60–75% yields via oxidative [3+2] cycloadditions of nitroalkenes .

Q. What mechanistic insights explain biological activity?

  • Molecular modeling : Derivatives with bulky substituents (e.g., p-tolyl) exhibit strong binding to CDK4/6 ATP pockets, mimicking phenstatin’s interactions .
  • Enzyme inhibition : Electrophilic substituents (e.g., bromine) enhance covalent binding to cysteine residues in kinase domains .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.